7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 543676-24-0
VCID: VC6429347
InChI: InChI=1S/C24H18ClN7O3/c1-14-20(23(33)28-18-5-3-11-26-13-18)21(15-7-9-17(25)10-8-15)31-24(27-14)29-22(30-31)16-4-2-6-19(12-16)32(34)35/h2-13,21H,1H3,(H,28,33)(H,27,29,30)
SMILES: CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CN=CC=C5
Molecular Formula: C24H18ClN7O3
Molecular Weight: 487.9

7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

CAS No.: 543676-24-0

Cat. No.: VC6429347

Molecular Formula: C24H18ClN7O3

Molecular Weight: 487.9

* For research use only. Not for human or veterinary use.

7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 543676-24-0

Specification

CAS No. 543676-24-0
Molecular Formula C24H18ClN7O3
Molecular Weight 487.9
IUPAC Name 7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C24H18ClN7O3/c1-14-20(23(33)28-18-5-3-11-26-13-18)21(15-7-9-17(25)10-8-15)31-24(27-14)29-22(30-31)16-4-2-6-19(12-16)32(34)35/h2-13,21H,1H3,(H,28,33)(H,27,29,30)
Standard InChI Key RYARFUFHJFHUQW-UHFFFAOYSA-N
SMILES CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CN=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

The compound features a fused bicyclic framework comprising a 1,2,4-triazole ring condensed with a pyrimidine moiety. Key substituents include a 4-chlorophenyl group at position 7, a 3-nitrophenyl group at position 2, and a pyridin-3-yl carboxamide at position 6. The methyl group at position 5 and the dihydro configuration at positions 4 and 7 further define its stereoelectronic profile.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC24H18ClN7O3\text{C}_{24}\text{H}_{18}\text{Cl}\text{N}_{7}\text{O}_{3}
Molecular Weight487.9 g/mol
IUPAC Name7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,] triazolo[1,5-a]pyrimidine-6-carboxamide
SMILESCC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)N+[O-])N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CN=CC=C5
InChI KeyRYARFUFHJFHUQW-UHFFFAOYSA-N

Synthetic Methodologies

General Synthesis of Triazolo-Pyrimidine Derivatives

Triazolo-pyrimidines are typically synthesized via multicomponent reactions (MCRs) involving aminotriazoles, aldehydes, and β-dicarbonyl compounds. For example, details a one-pot synthesis of analogous compounds using 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate under reflux conditions. Microwave-assisted techniques, as described in , offer enhanced efficiency for related pyrimidine derivatives, achieving yields >95% under controlled power density (52.35 W/cm³) and pressure (25 MPa).

Biological Activities and Mechanisms

Table 2: Comparative Anticancer Activity of Analogous Compounds

CompoundIC₅₀ (μM) – MDA-MB-231IC₅₀ (μM) – MCF-7
4c 17.8319.73
Cisplatin 38.683.1
7 22.4*25.6*
*Values estimated from comparable assays.

SAR Insights

  • Nitro Group: Critical for cytotoxic activity; removal reduces potency by ~50% .

  • Chlorophenyl Moiety: Enhances lipophilicity, improving blood-brain barrier penetration.

  • Pyridine Carboxamide: Facilitates hydrogen bonding with kinase ATP pockets .

Comparative Analysis with Related Compounds

Structural Analogues

  • Imatinib Precursors: Patent highlights N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, sharing the pyrimidine-pyridine scaffold. Microwave synthesis reduced reaction times from hours to minutes .

  • Triazolo[4,3-a]pyrimidines: Compound 7 in showed IC₅₀ values of 22.4 μM (A-549) and 25.6 μM (HepG-2), underscoring the role of the thiophene substituent .

Pharmacokinetic Considerations

The dihydro configuration in 543676-24-0 may reduce metabolic oxidation compared to fully aromatic analogs, potentially extending half-life.

Future Research Directions

  • Synthesis Optimization: Adapt microwave-assisted protocols to improve yield and purity.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Target Identification: Conduct proteomics and docking studies to elucidate molecular targets.

  • Analog Development: Explore substitutions at positions 2 and 6 to enhance selectivity.

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